molecular formula C10H9BrF3IO B14056636 1-(3-Bromopropyl)-2-iodo-5-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-2-iodo-5-(trifluoromethoxy)benzene

Cat. No.: B14056636
M. Wt: 408.98 g/mol
InChI Key: HWWUQNKADVMOCK-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-iodo-5-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with bromopropyl, iodo, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-iodo-5-(trifluoromethoxy)benzene typically involves the following steps:

    Iodination: The addition of an iodine atom to the benzene ring.

    Trifluoromethoxylation: The incorporation of a trifluoromethoxy group.

These reactions often require specific catalysts and conditions to ensure high yields and purity. For example, the bromination step might involve the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, while iodination could be achieved using iodine and a suitable oxidizing agent.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-iodo-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromopropyl and iodo groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromopropyl or iodo groups.

Scientific Research Applications

1-(3-Bromopropyl)-2-iodo-5-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Potential use in the development of bioactive molecules or as a probe in biochemical studies.

    Medicine: Exploration of its derivatives for pharmaceutical applications, such as drug development.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers or advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-iodo-5-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form new compounds. The molecular targets and pathways involved would vary based on the reaction conditions and the nature of the other reactants.

Comparison with Similar Compounds

  • 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
  • 1-Bromo-2-(trifluoromethoxy)benzene
  • 1-Bromo-3,5-bis(trifluoromethyl)benzene

Uniqueness: 1-(3-Bromopropyl)-2-iodo-5-(trifluoromethoxy)benzene is unique due to the combination of its substituents, which impart distinct chemical properties. The presence of both bromopropyl and iodo groups allows for versatile reactivity, while the trifluoromethoxy group enhances its stability and potential for specific interactions in chemical and biological systems.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C10H9BrF3IO

Molecular Weight

408.98 g/mol

IUPAC Name

2-(3-bromopropyl)-1-iodo-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9BrF3IO/c11-5-1-2-7-6-8(3-4-9(7)15)16-10(12,13)14/h3-4,6H,1-2,5H2

InChI Key

HWWUQNKADVMOCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CCCBr)I

Origin of Product

United States

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